2-[(Pyridin-4-yl)methoxy]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(pyridin-4-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-3-11-4-2-9(1)8-14-10-7-12-5-6-13-10/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAKZKVPMOTEGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1COC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Exploiting Target Specific Interactions:a Thorough Understanding of the Topology of the Target S Binding Site, Often Obtained Through X Ray Crystallography or Computational Modeling, is Invaluable for Rational Design. This Knowledge Allows for the Design of Derivatives with Substituents That Can Form Specific, High Affinity Interactions with Key Residues in the Binding Pocket, Thereby Enhancing Potency and Selectivity.
By systematically applying these principles, medicinal chemists can navigate the chemical space around the 2-[(Pyridin-4-yl)methoxy]pyrazine scaffold to develop novel compounds with tailored biological activity profiles for a range of therapeutic applications.
Biological and Biochemical Investigations Preclinical Focus
Target Engagement and Modulatory Effects
Investigations into the enzymatic activity of 2-[(Pyridin-4-yl)methoxy]pyrazine have specifically focused on its potential as an inhibitor of Lysine Specific Demethylase 1 (LSD1). In a study exploring novel inhibitors for LSD1, a compound identified as "pyrazine compound 4," corresponding to the this compound structure, was synthesized and evaluated.
The study reported it as a weak inhibitor of LSD1, determining its apparent inhibition constant (Kᵢ) to be 47.8 μM. However, a chart in the same publication also qualitatively described the compound as "inactive," suggesting its inhibitory activity was not significant, especially when compared to other more potent compounds developed in the same series that featured a pyridine (B92270) core instead of a pyrazine (B50134) one.
| Target Enzyme | Compound Name | Assay Result (Kᵢ) | Reference |
|---|---|---|---|
| Lysine Specific Demethylase 1 (LSD1) | This compound (referred to as pyrazine compound 4) | 47.8 μM | nih.gov |
As of the current available scientific literature, no specific receptor binding assays or allosteric modulation studies have been published for this compound.
While specific crystallographic or detailed molecular modeling studies for the interaction of this compound with its targets are not available, the potential binding modes can be inferred from the general characteristics of its core structures.
The pyrazine ring is a key feature of the molecule. Systematic analyses of pyrazine-based ligands in protein databases reveal common interaction patterns. The nitrogen atoms in the pyrazine ring frequently act as hydrogen bond acceptors. nih.gov Furthermore, the aromatic nature of the pyrazine ring allows it to participate in nonpolar interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, histidine) in a protein's binding pocket. nih.gov Therefore, it is plausible that this compound engages with protein targets through a combination of these polar and nonpolar interactions.
Cellular Pathway Modulation Studies
There are no published studies in the reviewed scientific literature that investigate the effects of this compound on specific signal transduction pathways.
There are no published studies in the reviewed scientific literature that detail the effects of this compound on gene expression or the regulation of protein levels within cells.
Influence on Cellular Processes
Preclinical studies have explored the impact of pyrazine derivatives on fundamental cellular processes, including cell cycle progression and apoptosis, in relevant cancer cell lines.
One study investigated the effects of a novel pyrazine derivative, 2-methoxy-5-(oxiran-2-ylmethyl) phenyl pyrazine-2-carboxylate (B1225951) (2-mOPP), on human chronic myeloid leukemia K562 cells. nih.gov The findings revealed that 2-mOPP inhibited the viability of these cells with an IC50 of 25μM after 72 hours of treatment. nih.gov This inhibition of proliferation was associated with the induction of apoptosis, as evidenced by morphological changes observed through fluorescence microscopy, Annexin V/PI double staining, and DNA ladder formation. nih.gov Furthermore, flow cytometry analysis indicated that the compound induced cell cycle arrest in the G0/G1 phase and led to a time-dependent increase in the sub-G1 cell population, which is a hallmark of apoptosis. nih.gov
At the molecular level, the treatment of K562 cells with 2-mOPP resulted in the downregulation of the anti-apoptotic proteins Bcl2 and Survivin, while the expression of the pro-apoptotic protein Bax was upregulated. nih.gov These results suggest that this pyrazine derivative exerts its antiproliferative effects by modulating key regulators of the intrinsic apoptotic pathway. nih.gov
Exploration of Potential Biological Activities in Preclinical Models
The potential therapeutic applications of this compound and related compounds have been explored across various preclinical models, demonstrating a broad spectrum of biological activities.
The antimicrobial potential of pyrazine derivatives has been evaluated against a range of bacterial and fungal pathogens.
Antibacterial Activity: Studies have shown that pyrazine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. turkjps.orgresearchgate.netmdpi.commdpi.comworldnewsnaturalsciences.comderpharmachemica.com For instance, certain 2-pyrazoline (B94618) derivatives demonstrated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 32-512 μg/mL against strains like Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. turkjps.org The presence of a pyridine ring and methoxy (B1213986) and bromo substitutions on the B ring were found to be favorable for antibacterial effects. turkjps.org Another study highlighted that 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine (B89654) showed significant growth inhibition against the plant pathogenic bacterium Ralstonia solanacearum. mdpi.com Furthermore, novel triazolo[4,3-a]pyrazine derivatives have been synthesized and shown to possess antibacterial activity against S. aureus and E. coli, with one compound exhibiting activity comparable to ampicillin. mdpi.com
Antifungal Activity: Pyrazine derivatives have also been investigated for their antifungal properties. turkjps.orgresearchgate.netnih.govresearchgate.netmdpi.com Several 2-pyrazoline derivatives were tested against Candida albicans, showing MIC values in the range of 32-512 μg/mL. turkjps.org In a different study, certain 1,3,4-oxadiazole (B1194373) derivatives containing a pyridine moiety demonstrated excellent to weak antifungal activity against Candida albicans, Candida tropicalis, and Aspergillus niger, with some derivatives showing significant activity comparable to the standard drug clotrimazole. researchgate.net The presence of chloro, nitro, and methoxy groups on the benzene (B151609) moiety was noted to enhance the antifungal activity. researchgate.net Additionally, other studies have reported the antifungal potential of various pyridine and pyrimidine (B1678525) derivatives against fungal strains like Aspergillus flavus. nih.govnih.govnih.gov
Antiparasitic Activity: The antiparasitic effects of pyrimidine derivatives have also been explored. One study synthesized a series of highly conjugated pyrimidine-2,4-dione derivatives and evaluated their activity against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. nih.gov In another investigation, substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines were identified as novel macrofilaricidal compounds for treating human filarial infections. acs.org
The anticancer potential of pyrazine and its derivatives has been a significant area of research, with studies demonstrating their cytotoxic effects and ability to inhibit cancer cell proliferation in various preclinical models. nih.govnih.govnih.govnih.govmdpi.com
A series of novel 2-hydrazonylpyrido[2,3-b]pyrazin-3(4H)-one derivatives were synthesized and screened for their cytotoxic activities against A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HT-29 (colon adenocarcinoma) cell lines. nih.gov Several of these compounds exhibited potent cytotoxicity, with one compound showing IC50 values of 0.19, 2.11, and 2.15 µM against A549, MDA-MB-231, and HT29 cells, respectively. nih.gov
Another study focused on fused pyrazine mono-N-oxides and evaluated their cytotoxicity in the HT29 human colon adenocarcinoma cell line. nih.gov The results indicated that the parent compound, RB 90740, was a potent hypoxic cytotoxin. nih.gov
Furthermore, pyrazolinyl-indole derivatives have been investigated for their anti-cancer properties. One such derivative, [(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone], demonstrated remarkable cytotoxic activities against a panel of 56 NCI cell lines, including leukemia, colon, breast, melanoma, and lung cancer cell lines. nih.gov
The table below summarizes the anticancer activity of selected pyrazine derivatives in different cell lines.
| Compound/Derivative | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| 2-hydrazonylpyrido[2,3-b]pyrazin-3(4H)-ones | A549, MDA-MB-231, HT-29 | Cytotoxicity (IC50 values as low as 0.19 µM) | nih.gov |
| Fused pyrazine mono-N-oxides (e.g., RB 90740) | HT29 | Hypoxic cytotoxicity | nih.gov |
| [(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone] | NCI 56 cell line panel | Broad-spectrum cytotoxicity | nih.gov |
The antiviral properties of pyrazine derivatives have been particularly studied in the context of flaviviruses, such as Dengue virus (DENV) and Zika virus (ZIKV). The viral NS2B-NS3 protease is a key enzyme essential for viral replication, making it a prime target for antiviral drug development. nih.govplos.orgnih.govresearchgate.netresearchgate.net
Research has led to the discovery of drug-like, broadly active inhibitors of Flavivirus proteases with IC50 values as low as 120 nM. nih.gov These inhibitors have demonstrated significant antiviral activities in cell-based assays (EC50: 300-600 nM) and in a mouse model of Zika virus infection. nih.gov X-ray crystallography studies have revealed that these inhibitors bind to an allosteric, mostly hydrophobic pocket of the dengue NS3 protease, stabilizing it in an open, inactive conformation. nih.gov
One study described a pyrazine derivative connected to a piperidine (B6355638) nucleus that acted as a broad-spectrum flavivirus NS2B/NS3 protease inhibitor, effective against both ZIKV and DENV serotypes. nih.gov This highlights the potential of pyrazine-containing compounds in the development of novel anti-flavivirus therapies.
The anti-inflammatory potential of compounds structurally related to this compound has been investigated. For instance, 2-methoxy-4-vinylphenol (B128420) (2M4VP), a natural compound, has been shown to possess anti-inflammatory effects. nih.govnih.gov
Studies on RAW264.7 macrophage cells demonstrated that 2M4VP reduced the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.gov This effect was linked to the upregulation of heme oxygenase-1 (HO-1), an anti-inflammatory enzyme. nih.gov Further investigation revealed that 2M4VP promotes the nuclear translocation of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) and enhances HO-1 expression. nih.gov
Another study showed that 2M4VP inhibited the production of NO and prostaglandin (B15479496) E2 (PGE2), as well as the expression of iNOS and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. nih.gov These effects were mediated through the suppression of NF-κB and MAPK activation, and the inhibition of histone H3 acetylation. nih.gov
Mechanism of Action Delineation at the Molecular Level
The molecular mechanisms underlying the biological activities of this compound and its derivatives are multifaceted and depend on the specific biological context.
In the context of its anticancer activity , as observed with the derivative 2-mOPP in chronic myeloid leukemia cells, the mechanism involves the induction of apoptosis through the intrinsic pathway. nih.gov This is achieved by modulating the expression of key apoptosis-regulating proteins, specifically downregulating the anti-apoptotic proteins Bcl2 and Survivin and upregulating the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl2 ratio disrupts the mitochondrial membrane potential, leading to the activation of caspases and subsequent programmed cell death. The compound also induces cell cycle arrest at the G0/G1 checkpoint, preventing the proliferation of cancer cells. nih.gov
The antiviral mechanism of pyrazine derivatives against flaviviruses is centered on the allosteric inhibition of the NS2B-NS3 protease. nih.govnih.gov Unlike competitive inhibitors that bind to the active site, these compounds bind to a separate allosteric pocket on the NS3 protease. nih.gov This binding event induces a conformational change in the enzyme, holding it in an open and catalytically inactive state. plos.orgnih.gov By preventing the proper functioning of the NS2B-NS3 protease, the processing of the viral polyprotein is inhibited, which is a crucial step for the formation of new, functional virus particles. plos.org
The anti-inflammatory actions of related compounds like 2-methoxy-4-vinylphenol are mediated through multiple pathways. One key mechanism involves the activation of the Nrf2/ARE signaling pathway. nih.gov By promoting the nuclear translocation of Nrf2, the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1) is increased, which in turn inhibits the production of pro-inflammatory mediators like iNOS. nih.gov Additionally, these compounds can suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, and inhibit histone acetylation, thereby modulating the expression of inflammatory genes. nih.gov
Molecular Docking and Dynamics Simulations
No molecular docking or molecular dynamics simulation studies have been published that specifically investigate the interactions of this compound with any biological target. Such computational studies are crucial in preclinical research to predict the binding affinity and mode of interaction of a compound with a protein, providing insights into its potential mechanism of action. Without these studies, the conformational behavior of this compound within a biological system and the stability of any potential ligand-protein complexes remain unknown.
Identification of Specific Molecular Targets and Binding Sites
There are no published reports identifying specific molecular targets for this compound. Preclinical investigations to determine which proteins, enzymes, receptors, or other biomolecules this compound may bind to have not been described in the available literature. As a result, the binding sites and the specific amino acid residues that could be involved in any potential interaction are also unidentified. The characterization of molecular targets is a fundamental step in drug discovery and development, forming the basis for understanding a compound's pharmacological effect.
Future Directions and Emerging Research Perspectives
Development of Advanced Synthetic Methodologies for Pyrazine (B50134) and Pyridine (B92270) Hybrids
The efficient construction of complex molecules like 2-[(Pyridin-4-yl)methoxy]pyrazine is fundamental to enabling their broader investigation and application. Future research will increasingly focus on developing more advanced, sustainable, and versatile synthetic strategies for creating hybrids of pyrazine and pyridine.
A significant area of development is the advancement of C-H functionalization reactions. nih.govcivilica.com Traditionally, the synthesis of such hybrids often involves multi-step sequences with pre-functionalized starting materials. Direct C-H activation offers a more atom-economical approach by allowing for the direct coupling of pyrazine and pyridine fragments, reducing waste and simplifying synthetic pathways. nih.govcmjpublishers.com Research is ongoing to discover new catalysts, including those based on rare-earth metals, that can achieve site-selective functionalization on the pyridine ring, which can be challenging due to the coordinating effect of the nitrogen atom. nih.govcivilica.com
Flow chemistry is another methodology that is set to revolutionize the synthesis of these heterocyclic hybrids. japsonline.comresearchgate.netmalariaworld.org Continuous flow systems offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. japsonline.commalariaworld.orgresearchgate.net For the synthesis of complex heterocycles, flow chemistry allows for the telescoping of multiple reaction steps, where intermediates are generated and consumed in a continuous stream without the need for isolation and purification at each stage. japsonline.com This approach is particularly well-suited for the production of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). malariaworld.org
Furthermore, the development of novel catalytic systems is crucial. For instance, manganese pincer complexes have shown promise in the acceptorless dehydrogenative coupling of amino alcohols to form pyrazines, offering a sustainable method that generates only hydrogen gas and water as byproducts. nih.govnih.gov The exploration of new metal-based and organocatalytic systems will continue to be a priority, aiming for higher efficiency, selectivity, and broader substrate scope in the synthesis of pyrazine and pyridine derivatives. jchemrev.comrsc.orgrsc.orghmdb.ca
| Synthetic Methodology | Key Advantages | Relevant Research Areas |
| C-H Functionalization | Atom economy, reduced steps, direct coupling. nih.gov | Site-selective catalysis, rare-earth metal catalysts, overcoming directing group challenges. nih.govcivilica.comcmjpublishers.com |
| Flow Chemistry | Enhanced safety, scalability, process control, reaction telescoping. japsonline.commalariaworld.org | Synthesis of APIs, multi-step continuous manufacturing, integration with other technologies. japsonline.comresearchgate.netmalariaworld.orgresearchgate.net |
| Novel Catalysis | Sustainability, high efficiency, novel reaction pathways. nih.govnih.gov | Earth-abundant metal catalysts, pincer complexes, organocatalysis. nih.govnih.govjchemrev.comrsc.org |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming the field of medicinal chemistry from a practice of serendipitous discovery to one of rational, predictive design. For compounds like this compound, these computational tools offer powerful new ways to accelerate the discovery and optimization of derivatives with desired properties.
Machine learning models are also extensively used for the prediction of biological activity and physicochemical properties . nih.gov By training on existing data, these models can predict a compound's activity against a particular target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. cmjpublishers.comjapsonline.comdoaj.org This in silico screening allows researchers to prioritize which virtual compounds should be synthesized and tested, saving significant time and resources. nih.govmalariaworld.org For example, computational studies have been used to identify potential pyrazine derivatives as inhibitors of specific kinases and to evaluate the drug-like properties of newly designed compounds. researchgate.netdoaj.org
Furthermore, AI can be used to build quantitative structure-activity relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the structural features of a series of compounds and their biological activity. For pyrazine-pyridine hybrids, QSAR can help identify the key structural motifs and substituents that are crucial for their therapeutic effects, thereby guiding the rational design of more potent and selective analogs. nih.gov
| AI/ML Application | Description | Impact on Pyrazine-Pyridine Hybrids |
| De Novo Design | Generative models create novel molecular structures. nih.govyoutube.com | Rapid generation of new, synthesizable hybrid compounds with predicted activity. nih.gov |
| Predictive Modeling | ML models predict bioactivity and ADME properties. japsonline.comnih.gov | Prioritization of synthetic targets, reduction of experimental screening efforts. cmjpublishers.comresearchgate.netdoaj.org |
| QSAR | Establishes relationships between chemical structure and biological activity. nih.gov | Rational design of more potent and selective derivatives by identifying key structural features. nih.gov |
Elucidation of Novel Biological Targets and Phenotypes
While existing research has highlighted the potential of pyrazine and pyridine derivatives in areas like cancer and infectious diseases, a significant future direction lies in the discovery of entirely new biological targets and phenotypic effects. nih.govnih.gov This exploration will broaden the therapeutic potential of compounds based on the this compound scaffold.
The pyrazine and pyridine moieties are known "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets, particularly kinases . nih.govrsc.orgrsc.org Many FDA-approved drugs containing these heterocycles are kinase inhibitors. rsc.org Future research will likely identify novel kinase targets for pyrazine-pyridine hybrids beyond those already known. nih.govmdpi.comnih.gov Given the vastness of the human kinome and its role in numerous diseases, there is substantial opportunity to develop selective inhibitors for previously undrugged kinases. rsc.orgrsc.org
Beyond kinases, there is potential to discover that these hybrid compounds modulate other target classes. For example, libraries of pyridine dicarbonitriles have been screened for activity against prion diseases, demonstrating the potential for these scaffolds to address a wider range of pathologies. nih.gov The unique electronic and structural properties of the this compound core may enable it to interact with novel binding pockets on proteins that are distinct from those targeted by more conventional drugs.
Integration with Omics Technologies for Comprehensive Mechanistic Insights
To fully understand the biological effects of this compound and its derivatives, it will be essential to move beyond single-target interaction studies and embrace a more holistic, systems-level approach. The integration of "omics" technologies—such as proteomics, metabolomics, and genomics—offers a powerful toolkit for gaining comprehensive mechanistic insights.
Chemoproteomics is a key technology for target deconvolution and selectivity profiling. nih.govtum.de Techniques like thermal proteome profiling (TPP) can identify the direct protein targets of a compound within a complex cellular environment without requiring chemical modification of the drug itself. nih.gov Applying these methods to pyrazine-pyridine hybrids can confirm intended targets, reveal unexpected off-targets that may contribute to efficacy or toxicity, and provide a comprehensive picture of the compound's selectivity across the entire proteome. tum.denih.gov
Metabolomics , the large-scale study of small molecules (metabolites) within cells and biological systems, can reveal how a compound alters cellular metabolism. mdpi.com By analyzing the metabolic fingerprint of cells treated with a pyrazine-pyridine derivative, researchers can understand its downstream effects on metabolic pathways. For instance, pyridine itself is known to be metabolized into various compounds, and understanding the metabolic fate of more complex derivatives is crucial for predicting their efficacy and potential for drug-drug interactions. nih.gov
Transcriptomics , often performed using RNA sequencing (RNA-Seq), provides a snapshot of the gene expression changes induced by a compound. nih.gov This can help to elucidate the signaling pathways that are modulated by a drug candidate. For example, if a pyrazine-pyridine hybrid is found to be active in a phenotypic screen, RNA-Seq can provide crucial clues about its mechanism of action by identifying the genes and pathways that are upregulated or downregulated upon treatment. nih.gov
By integrating data from these different omics platforms, researchers can build a comprehensive model of how compounds like this compound function at a systems level, from direct protein binding to downstream effects on gene expression and metabolism. This deep mechanistic understanding is invaluable for advancing promising compounds through the drug development pipeline.
| Omics Technology | Application | Insight Gained for Pyrazine-Pyridine Hybrids |
| Chemoproteomics | Target identification and selectivity profiling. nih.govtum.de | Unbiased identification of direct protein targets and off-targets, understanding of selectivity. nih.gov |
| Metabolomics | Analysis of cellular metabolite changes. mdpi.com | Understanding of downstream effects on metabolic pathways and metabolic fate of the compound. nih.gov |
| Transcriptomics (RNA-Seq) | Measurement of gene expression changes. nih.gov | Elucidation of modulated signaling pathways and mechanisms of action. nih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-[(Pyridin-4-yl)methoxy]pyrazine?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:
- Solvent-free condensation : Direct reaction of pyridinyl alcohols with activated pyrazine derivatives under solvent-free conditions, yielding high purity products (e.g., as demonstrated for analogous methoxy-pyrazines) .
- Microwave-assisted synthesis : Microwave irradiation accelerates reactions involving diketones and diamines (e.g., pyridinylpyrazine derivatives), reducing reaction times from hours to minutes while maintaining high regioselectivity .
- Crystallization : Post-synthesis purification via slow evaporation in mixed solvents (e.g., n-hexane/diethyl ether) produces single crystals suitable for X-ray analysis .
Basic: How is the crystal structure of this compound validated?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Using Mo/Kα radiation (λ = 0.71073 Å) at 296 K, with SHELX software for refinement .
- Hydrogen bonding analysis : Intermolecular interactions (e.g., O–H⋯N, C–H⋯O) are mapped to confirm packing stability .
- Dihedral angles : Planarity between pyrazine and pyridinyl rings is quantified (e.g., dihedral angles ~86–89° indicate near-orthogonal orientation) .
Advanced: How can regioisomerism in pyrazine derivatives be resolved during synthesis?
Answer:
Regioisomers (e.g., pyrido[2,3-b]pyrazine vs. pyrido[3,2-b]pyrazine) arise from divergent cyclization pathways. Mitigation strategies include:
- Chromatographic separation : Flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) isolates isomers .
- Microwave optimization : Controlled temperature and solvent polarity (e.g., methanol/acetic acid) favor specific regioisomers .
- X-ray validation : SC-XRD distinguishes isomers via bond-length deviations (e.g., pyridopyrazine ring planarity) and π-π stacking interactions .
Advanced: What role does this compound play in enzyme inhibition studies?
Answer:
The compound’s pyridinyl and methoxy groups enhance binding to kinase active sites:
- p38 MAP kinase inhibition : Pyridinylpyrazines act as ATP-competitive inhibitors. Substituent positioning (e.g., 4-fluorophenyl vs. pyridin-4-yl) modulates IC₅₀ values (e.g., 38 nM for optimized derivatives) .
- Structure-activity relationship (SAR) : Methoxy groups improve solubility, while pyridinyl nitrogen participates in H-bonding with kinase hinge regions .
- In vitro assays : Enzyme inhibition is validated via fluorescence polarization or radiometric assays using recombinant kinases .
Advanced: How does the compound’s structure influence its application in metal-organic frameworks (MOFs)?
Answer:
The pyrazine core acts as a bridging ligand in MOFs, while the methoxy group modulates porosity:
- Coordination sites : Pyrazine nitrogen atoms bind metal ions (e.g., Zn²⁺), forming 2D/3D networks .
- Porosity tuning : Bulky methoxy groups reduce pore size, enhancing selectivity for CO₂ over CH₄ (e.g., Zn-TCPP/DPB MOFs) .
- Adsorption studies : Gas adsorption isotherms (e.g., at 273–298 K) quantify framework stability and selectivity .
Basic: What analytical techniques complement X-ray crystallography for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm; pyridinyl protons at δ ~8.5 ppm).
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 203.1 for C₁₁H₁₀N₂O₂) .
- FT-IR : Stretching frequencies (e.g., C–O–C at ~1250 cm⁻¹, pyrazine ring vibrations at ~1500 cm⁻¹) confirm functional groups .
Advanced: How can computational methods predict the reactivity of this compound?
Answer:
- DFT calculations : Optimize geometry (e.g., B3LYP/6-31G*) to predict electrophilic/nucleophilic sites. Pyridinyl nitrogen shows high Fukui indices for electrophilic attack .
- Molecular docking : Simulate binding to kinase domains (e.g., p38 MAP kinase PDB: 1A9U) to prioritize derivatives for synthesis .
- Solvent effects : COSMO-RS models predict solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Advanced: What strategies address contradictory data in pyrazine derivative synthesis?
Answer:
- Reaction condition screening : Vary solvents (e.g., DMF vs. ethanol) and temperatures to resolve discrepancies in yields .
- In situ monitoring : Use Raman spectroscopy to track intermediate formation (e.g., hydrazones in cyclization reactions) .
- Crystallographic reanalysis : Re-refine SHELXL data with TWIN/BASF commands to correct for twinning artifacts .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Toxicology : Pyrazines may irritate mucous membranes; use fume hoods and PPE (gloves, goggles) .
- Waste disposal : Neutralize acidic byproducts (e.g., from acetic acid in microwave reactions) before aqueous disposal .
Advanced: How is this compound utilized in plant chemical ecology studies?
Answer:
- Volatile signaling : Methoxypyrazines (e.g., 2-isopropyl-3-methoxypyrazine) attract root-knot nematodes in tomato plants; GC-MS identifies trace emissions .
- Bioactivity assays : Nematode migration assays quantify attraction/repulsion responses to synthetic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
